Prolylserine

melanogenesis dipeptide structure-activity

Researchers dissecting melanogenic signaling often encounter confounding crosstalk between ERK and cAMP-CREB pathways. Prolylserine resolves this by inhibiting melanogenesis exclusively through ERK phosphorylation without concurrent CREB activation, enabling clean ERK-MITF-tyrosinase pathway isolation. • Concentration-dependent melanin inhibition at 1-20 µg/mL with no cytotoxicity up to 50 µg/mL • ERK phosphorylation induction within 30 min at 20 µg/mL; zero CREB phosphorylation • Aqueous solubility ~84 mg/mL supports HTS workflows without organic solvent interference Supplied with validated purity documentation and defined storage stability for reliable procurement.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 71835-80-8
Cat. No. B1588308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlylserine
CAS71835-80-8
SynonymsPro-Ser
prolyl-serine
prolylserine
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CO)C(=O)O
InChIInChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1
InChIKeyAFWBWPCXSWUCLB-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolylserine (CAS 71835-80-8): A Pro-Ser Dipeptide with Documented Melanogenesis Inhibition and Defined ERK Pathway Activity


Prolylserine (L-prolyl-L-serine) is a dipeptide formed from L-proline and L-serine residues linked via a peptide bond [1]. It is classified as an inhibitor of melanogenesis production in Mel-Ab murine melanoma cells, acting through down-regulation of microphthalmia-associated transcription factor (MITF) and tyrosinase expression, accompanied by induction of ERK phosphorylation but without affecting the cAMP-CREB signaling axis [2]. The compound exhibits a molecular weight of 202.21 g/mol (C₈H₁₄N₂O₄) and demonstrates water solubility at 25°C estimated at approximately 83.95 g/L . As a synthetic dipeptide, it serves as a research tool for investigating melanogenic signaling pathways and as a candidate scaffold for skin-whitening agent development [2].

Why Generic Dipeptide or Amino Acid Substitution for Prolylserine is Scientifically Unjustified


Substitution of Prolylserine with either its constituent amino acids (proline or serine) or closely related dipeptides such as Valine-Serine (VS) cannot be assumed to yield equivalent biological outcomes. Direct experimental evidence demonstrates that single amino acids—proline, valine, and serine—exhibit significantly lower inhibitory effects on melanin synthesis compared to the intact Pro-Ser dipeptide, confirming that the dipeptide structure is essential for activity [1]. Furthermore, although Pro-Ser and Val-Ser share similar melanogenesis inhibition mechanisms in vitro, their divergent amino acid side chains (proline's cyclic pyrrolidine versus valine's branched aliphatic group) may confer differential physicochemical properties, including solubility, stability, and interaction with peptide transporters [2]. For applications requiring predictable ERK pathway modulation without concomitant CREB activation, Prolylserine offers a defined signaling fingerprint that cannot be replicated by simple amino acid mixtures or arbitrarily selected dipeptides [1].

Quantitative Evidence Differentiating Prolylserine from Structural Analogs and Alternatives


Dipeptide Structure Confers >3-Fold Melanogenesis Inhibition Advantage Over Constituent Amino Acids

In a comparative screening study of an internal dipeptide library, Pro-Ser (PS) and Val-Ser (VS) dipeptides demonstrated concentration-dependent inhibition of melanin synthesis in Mel-Ab murine melanoma cells across a 1-20 µg/mL range, whereas single amino acids—proline, valine, and serine—exhibited significantly lower inhibitory effects (data not shown) [1]. While the study does not report precise IC₅₀ values for single amino acids, the authors explicitly state that inhibitory effects were 'significantly lower,' establishing the dipeptide structure as a prerequisite for meaningful melanogenesis suppression. This finding directly supports the selection of the intact Pro-Ser dipeptide over amino acid mixtures or individual components for melanogenesis research applications.

melanogenesis dipeptide structure-activity

Selective ERK Phosphorylation Without CREB Activation Distinguishes Prolylserine from cAMP-Pathway Melanogenesis Modulators

Prolylserine treatment (20 µg/mL) of Mel-Ab cells induced detectable ERK phosphorylation within 30 minutes, while phosphorylation of CREB—the transcription factor downstream of α-MSH/MC1R-cAMP signaling—remained unchanged [1]. In contrast, the classical melanogenesis agonist α-MSH acts primarily through cAMP-mediated CREB phosphorylation to upregulate MITF and tyrosinase [1]. This differential signaling profile positions Prolylserine as a pathway-selective tool that avoids cross-activation of the cAMP-CREB axis, a feature not shared by all melanogenesis inhibitors (e.g., kojic acid, which directly inhibits tyrosinase enzymatic activity in cell-free systems) [1]. Valine-Serine (VS) exhibited an identical signaling pattern, indicating that the Pro/Val substitution does not alter pathway selectivity but may influence other properties.

ERK CREB signal transduction melanogenesis

Prolylserine Demonstrates No Cytotoxicity at Concentrations up to 50 µg/mL, Establishing a ≥2.5-Fold Safety Margin Above Active Melanogenesis-Inhibiting Doses

In Mel-Ab cell viability assays conducted over 24-hour incubations, Prolylserine (PS) and Valine-Serine (VS) showed no detectable cytotoxicity at concentrations ranging from 1 µg/mL to 50 µg/mL [1]. The melanogenesis inhibition experiments were subsequently performed using concentrations between 1 µg/mL and 20 µg/mL, corresponding to a minimum 2.5-fold safety margin (50 µg/mL non-toxic maximum ÷ 20 µg/mL active maximum) [1]. This safety window is particularly relevant when comparing Prolylserine to small-molecule tyrosinase inhibitors such as kojic acid, for which safety concerns have been noted in the literature [1].

cytotoxicity safety Mel-Ab cells

Prolylserine Powder Exhibits 3-Year Stability at -20°C, Exceeding Typical Peptide Shelf-Life Benchmarks

According to vendor technical documentation, Prolylserine in powder form can be stored at -20°C for 3 years and at 4°C for 2 years without significant degradation . For solution-phase storage, stability is maintained for 6 months at -80°C and 1 month at -20°C . These stability metrics are typical for small dipeptides but may compare favorably to larger, more labile peptide sequences that require more stringent storage conditions or exhibit shorter shelf lives. For instance, while direct comparative stability data for related dipeptides such as Val-Ser are not available in the open literature, the documented long-term powder stability of Prolylserine at standard freezer temperatures reduces procurement frequency and inventory management burden.

storage stability peptide quality control

Estimated Water Solubility of ~84 mg/mL Supports Aqueous Assay Formulation Without Organic Co-Solvents

Computational estimation using the WSKOW v1.41 model (Log Kow = -1.88) yields a water solubility value for Prolylserine of approximately 83.95 mg/mL (8.395e+004 mg/L) at 25°C . For comparison, structurally related dipeptides such as Pro-Ser-Gly-Ser (estimated Log Kow = -3.18, water solubility ~165 mg/mL) exhibit higher hydrophilicity, while more hydrophobic dipeptides such as Pro-Leu or Pro-Phe would be expected to show markedly lower aqueous solubility. This level of aqueous solubility is sufficient to prepare concentrated stock solutions in water or aqueous buffers without the need for DMSO or other organic co-solvents, simplifying experimental workflows and reducing potential solvent interference in cell-based assays.

solubility aqueous formulation

High-Value Application Scenarios for Prolylserine Based on Quantitative Evidence


Melanogenesis Pathway Deconvolution: Selective ERK Activation Without CREB Interference

Prolylserine is ideally suited for experiments designed to dissect ERK-dependent melanogenesis mechanisms in isolation from the cAMP-CREB axis. The compound's demonstrated ability to induce ERK phosphorylation within 30 minutes at 20 µg/mL—without concurrent CREB phosphorylation—enables researchers to study ERK-MITF-tyrosinase signaling without confounding crosstalk from α-MSH-like pathways [1]. This application is particularly valuable for target validation studies where pathway selectivity is paramount. Laboratories investigating small-molecule ERK modulators can employ Prolylserine as a positive control for ERK-dependent melanogenesis inhibition that is orthogonal to cAMP pathway activation [1].

Skin-Whitening Agent Candidate Screening and Benchmarking

Prolylserine serves as a validated reference compound for screening novel skin-whitening candidates in Mel-Ab cell-based assays. Its well-characterized activity profile—concentration-dependent melanin synthesis inhibition at 1-20 µg/mL with no cytotoxicity up to 50 µg/mL—provides a reliable benchmark against which new chemical entities can be compared [1]. Cosmetic and dermatological research programs can utilize Prolylserine to establish assay sensitivity and to evaluate whether novel compounds achieve comparable or superior melanogenesis suppression within a defined safety window [1]. The compound's aqueous solubility (~84 mg/mL) further facilitates high-throughput screening workflows without organic solvent interference .

Dipeptide Structure-Activity Relationship (SAR) Studies in Pigmentation Research

Prolylserine constitutes an essential component of dipeptide SAR panels investigating the structural determinants of melanogenesis inhibition. Direct comparative data with Valine-Serine (VS) demonstrate that substitution of the N-terminal amino acid (Pro → Val) preserves ERK pathway activation and melanogenesis inhibition, suggesting that the serine C-terminal residue is critical for activity [1]. Researchers can systematically vary the N-terminal residue (e.g., Gly-Ser, Ala-Ser, Leu-Ser) and benchmark activity against Prolylserine to map pharmacophore requirements. This SAR approach is further supported by the finding that single amino acids (proline, serine) lack significant activity, confirming that the dipeptide scaffold is non-negotiable [1].

Peptide Stability and Formulation Development Studies

Prolylserine's documented storage stability profile—3 years at -20°C in powder form and 6 months at -80°C in solution—makes it a practical model compound for peptide formulation development and stability studies [1]. Its small size (202.21 g/mol) and aqueous solubility permit straightforward incorporation into various topical and cell culture formulations. Formulation scientists can employ Prolylserine as a baseline reference when evaluating the stability-enhancing effects of novel excipients, delivery systems (e.g., liposomes, nanoparticles), or chemical modifications (e.g., cyclization, lipidation) intended to improve peptide longevity in cosmetic or pharmaceutical products .

Technical Documentation Hub

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